1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
This compound features a pyrrolidine ring substituted at the 3-position with a 4,6-dimethylpyrimidin-2-yloxy group and a 2-(2-methoxyphenoxy)ethanone moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems .
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-10-14(2)21-19(20-13)26-15-8-9-22(11-15)18(23)12-25-17-7-5-4-6-16(17)24-3/h4-7,10,15H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULEZYQEQDGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic organic molecules, the pyrimidine ring can be synthesized through cyclization reactions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Incorporation of the Methoxyphenoxy Group: This step may involve etherification reactions to attach the methoxyphenoxy group to the ethanone backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Variations
Pyrimidine vs. Pyridine Derivatives
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Replaces the pyrimidine with a pyridine ring. Molecular weight differences (e.g., 275.3 g/mol for this analog vs. ~405 g/mol for the target compound) also impact pharmacokinetics .
- YKL-05-099 (): Contains a dihydropyrimido[4,5-d]pyrimidinone core. The saturated ring system increases conformational rigidity, which may enhance selectivity in biological targets compared to the fully aromatic pyrimidine in the target compound .
Pyrazole and Thiadiazole Derivatives
- 1-(4,6-Dimethylpyrimidin-2-yl)-1′-arylpyrazol-5-ols (): Incorporates a pyrazole linked to pyrimidine. The hydroxyl group on pyrazole introduces additional hydrogen-bonding sites, contrasting with the ethanone group in the target compound, which may prioritize hydrophobic interactions .
- 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (): Substitutes the pyrimidine with a thiadiazole.
Substituent Variations and Their Effects
Pyrimidine Substituents
- 4,6-Dichloro-2-(methylsulfanyl)pyrimidine (): Chloro and methylsulfanyl groups increase electrophilicity, making the compound more reactive in nucleophilic substitutions than the dimethylpyrimidine in the target compound. This could lead to divergent synthetic applications (e.g., agrochemicals vs. pharmaceuticals) .
- 2-Methyl-4-acetylpyrimidine (): The acetyl group at the 4-position vs. the pyrrolidinyloxy group at the 2-position in the target compound alters steric bulk and electronic distribution, affecting binding to planar active sites .
Aromatic Ether Modifications
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (): Shares the 2-methoxyphenoxy moiety but lacks the pyrimidine-pyrrolidine system. The β-O-4 linkage in this lignin model compound highlights stability under oxidative conditions, suggesting the target compound’s ethanone group may confer similar resistance to degradation .
Linker Group Comparisons
Oxygen vs. Methylene Linkers
- 1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone (): Uses a methylene linker between pyrrolidine and the aromatic ring, increasing flexibility compared to the oxygen linker in the target compound. This flexibility may reduce binding specificity in rigid biological targets .
- 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (): Employs a benzyloxy linker, introducing steric hindrance and halogen-mediated hydrophobic interactions absent in the target compound’s simpler phenoxy group .
Biological Activity
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a pyrrolidine ring, a dimethylpyrimidine moiety, and a methoxyphenoxy group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.5 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 357.5 g/mol |
| Structure | Chemical Structure |
Research indicates that the compound may act as an enzyme inhibitor , particularly targeting specific kinases involved in various signaling pathways. The structural elements, especially the pyrimidine and pyrrolidine rings, are thought to facilitate binding to these targets through hydrogen bonding and hydrophobic interactions.
Biological Activity
This compound has been evaluated for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.
- Cytotoxic Effects : In vitro assays have demonstrated that the compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models, which could be beneficial for treating conditions like asthma or arthritis.
Case Study 1: Anticancer Activity
In a study conducted on A431 vulvar epidermal carcinoma cells, the compound was found to significantly inhibit cell migration and invasion at concentrations as low as 10 µM. This suggests a mechanism involving the disruption of cellular signaling pathways essential for tumor progression.
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of Spleen Tyrosine Kinase (SYK) revealed that this compound effectively reduced SYK activity in vitro. The inhibition was dose-dependent, with an IC50 value determined to be around 25 µM.
Research Findings
A series of experiments were conducted to evaluate the pharmacological profile of this compound:
- In vitro Testing : Various assays were performed to assess cytotoxicity using MTT assays on different cancer cell lines.
- In vivo Studies : Animal models were utilized to evaluate anti-inflammatory effects, with results showing significant reductions in inflammatory markers.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis involves three key steps: (1) Formation of the pyrimidine ring via cyclization reactions, (2) introduction of the pyrrolidine ring through nucleophilic substitution under alkaline conditions (e.g., NaH or K₂CO₃), and (3) etherification to attach the 2-methoxyphenoxy group. Multi-step purification via column chromatography ensures >95% purity. Critical parameters include solvent choice (e.g., DMF for substitutions) and temperature control (60–100°C) .
Q. What analytical techniques validate the compound’s structural integrity?
Researchers use 1H/13C NMR to confirm proton/carbon environments (e.g., methoxy group δ ~3.8 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₉H₂₃N₃O₄, MW 357.41 g/mol). IR spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How is biological activity initially screened?
In vitro assays include:
- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases.
- Antimicrobial testing : Minimum inhibitory concentration (MIC) in bacterial/fungal cultures.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are critical .
Q. What computational tools predict reactivity or target interactions?
Docking studies (AutoDock Vina) model interactions with proteins (e.g., kinase ATP-binding pockets). DFT calculations (Gaussian 16) predict electrophilic sites for substitutions. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability?
- Continuous flow reactors improve yield (≥80%) by maintaining consistent temperature/pH.
- Catalyst screening : Pd/C for hydrogenations or lipases for enantioselective modifications.
- DoE (Design of Experiments) models interactions between variables (e.g., solvent polarity vs. reaction rate) .
Q. How to resolve contradictions in reported biological activity across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, serum-free conditions).
- SAR studies : Test analogs (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships.
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Prodrug design : Introduce ester moieties at the pyrrolidine nitrogen to enhance solubility.
- Microsomal stability assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) using LC-MS/MS.
- Isotope labeling (¹⁴C) tracks metabolites in hepatocyte models .
Q. How to validate enzyme inhibition mechanisms kinetically?
- Lineweaver-Burk plots distinguish competitive/non-competitive inhibition.
- Pre-steady-state kinetics (stopped-flow instruments) measure binding rates (kₒₙ/kₒff).
- ITC (Isothermal Titration Calorimetry) quantifies binding enthalpy (ΔH) and stoichiometry .
Q. What crystallographic methods resolve stereochemical uncertainties?
- X-ray diffraction (single-crystal, resolution ≤1.0 Å) assigns absolute configuration.
- NOESY NMR correlates spatial proximity of protons (e.g., pyrrolidine ring substituents).
- ECD (Electronic Circular Dichroism) differentiates enantiomers in chiral environments .
Q. How to design SAR studies using structural analogs?
- Fragment-based libraries : Synthesize derivatives with systematic substitutions (e.g., pyrimidine → pyridine).
- Free-Wilson analysis quantifies group contributions to activity.
- Co-crystallization with targets (e.g., EGFR kinase) identifies critical binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
